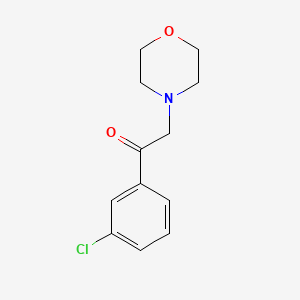

1-(3-Chloro-phenyl)-2-morpholin-4-yl-ethanone

Description

1-(3-Chloro-phenyl)-2-morpholin-4-yl-ethanone is a substituted acetophenone derivative featuring a 3-chlorophenyl group attached to the carbonyl carbon and a morpholine ring at the β-position.

Properties

Molecular Formula |

C12H14ClNO2 |

|---|---|

Molecular Weight |

239.70 g/mol |

IUPAC Name |

1-(3-chlorophenyl)-2-morpholin-4-ylethanone |

InChI |

InChI=1S/C12H14ClNO2/c13-11-3-1-2-10(8-11)12(15)9-14-4-6-16-7-5-14/h1-3,8H,4-7,9H2 |

InChI Key |

VLEWZLBRZUERAD-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CC(=O)C2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-phenyl)-2-morpholin-4-yl-ethanone typically involves the reaction of 3-chlorobenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic addition mechanism, followed by cyclization to form the morpholine ring. Common catalysts used in this synthesis include Lewis acids such as zinc chloride or boron trifluoride .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction conditions for large-scale production .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group on the phenyl ring enables nucleophilic substitution under specific conditions. While direct experimental data for this compound is limited, analogous chloro-phenyl morpholine derivatives undergo substitution with amines, alkoxides, or thiols in polar aprotic solvents . For example:

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Aromatic Substitution | Morpholine, K₂CO₃, DMF, 80°C | Morpholine-substituted aryl derivatives |

Ketone-Directed Reactivity

The ethanone moiety participates in condensation and cyclization reactions. Research on structurally similar compounds demonstrates:

-

Mannich Reactions : Reacts with formaldehyde and amines to form β-amino ketones .

-

Grignard Additions : Forms tertiary alcohols when treated with organomagnesium reagents (e.g., CH₃MgBr).

A representative protocol from related morpholinone syntheses :

text1. Combine 1-(3-Chloro-phenyl)-2-morpholin-4-yl-ethanone (1 eq) with formaldehyde (2 eq) and morpholine (1 eq) in ethanol. 2. Reflux for 2–5 hours. 3. Isolate via recrystallization (yield: 70–85%).

Morpholine Ring Modifications

The morpholine ring undergoes ring-opening under acidic or oxidative conditions. For instance:

| Reaction | Conditions | Outcome | Source |

|---|---|---|---|

| Acid Hydrolysis | HCl (6M), reflux | Cleavage to ethanolamine derivatives | |

| Oxidation | KMnO₄, H₂O, 60°C | Formation of ketone or lactam structures |

Catalytic Cross-Coupling

The chloro-phenyl group facilitates palladium-catalyzed couplings. While direct examples are unavailable, analogous compounds participate in:

-

Suzuki-Miyaura Reactions : With arylboronic acids to form biaryl systems .

-

Buchwald-Hartwig Amination : With primary/secondary amines .

Heterocycle Formation

The compound serves as a precursor in synthesizing triazoles and pyridazinones. For example:

-

Triazole Synthesis : Reacts with hydrazides in ethanol under basic conditions to form 1,2,4-triazole derivatives .

-

Pyridazinone Formation : Cyclizes with acetic acid and potassium acetate at reflux .

Stability and Side Reactions

Key stability considerations include:

Scientific Research Applications

1-(3-Chloro-phenyl)-2-morpholin-4-yl-ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for treating various diseases due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes

Mechanism of Action

The mechanism of action of 1-(3-Chloro-phenyl)-2-morpholin-4-yl-ethanone involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Morpholine vs. Other Heterocycles

- Morpholine-containing compounds (e.g., target compound, ) exhibit enhanced solubility and membrane permeability due to the oxygen atom in the morpholine ring, making them favorable in CNS-targeting drugs.

- Isoxazole derivatives (e.g., ) offer rigidity and metabolic stability, often used in kinase inhibitors.

- Triazole-linked compounds (e.g., ) provide hydrogen-bonding sites for target engagement, commonly exploited in antifungal agents.

Chlorophenyl Positional Isomerism

Biological Activity

1-(3-Chloro-phenyl)-2-morpholin-4-yl-ethanone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, highlighting its antinociceptive properties and other relevant biological activities.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available reagents. The compound can be synthesized through nucleophilic acyl substitution reactions, where morpholine reacts with an appropriate acyl chloride derived from 3-chlorobenzoyl chloride.

Antinociceptive Effects

Research has demonstrated that derivatives of the compound exhibit significant antinociceptive effects in various animal models. The antinociceptive activity was evaluated using several tests, including the hot plate and acetic acid-induced writhing tests.

Table 1: Summary of Antinociceptive Activity

| Compound | Test Type | Effectiveness (MPE %) | Reference |

|---|---|---|---|

| 3b | Hot Plate | Significant increase | |

| 3c | Acetic Acid Writhing | Significant reduction | |

| 3f | Tail Clip | Prolonged response |

In these studies, compounds containing the morpholine moiety showed a significant increase in maximum possible effect (MPE) values compared to control groups, indicating their potential as analgesics.

The mechanism underlying the antinociceptive effects may involve modulation of neurotransmitter release and direct interaction with pain receptors. Notably, the compounds may reduce the release of inflammatory mediators or enhance nociceptive thresholds, thereby interrupting pain transmission pathways.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications on the phenyl ring significantly influence biological activity. For instance, the presence of electron-withdrawing groups (EWGs) at specific positions enhances antinociceptive potency.

Table 2: Structure-Activity Relationships

| Substituent Position | Type | Activity Impact |

|---|---|---|

| Para | EWG | Increased potency |

| Meta | Electron Donor | Decreased potency |

These findings suggest that careful modification of substituents can optimize the pharmacological profile of similar compounds.

Case Studies

A notable study focused on the evaluation of this compound in a mouse model for its analgesic effects. The results confirmed that this compound significantly decreased pain responses in both acute and chronic pain models.

Case Study Summary:

- Model Used: Mouse model for pain assessment.

- Results: Significant reduction in pain response compared to control.

- Conclusion: The compound exhibits potential as a therapeutic agent for pain management.

Q & A

Q. What are the common synthetic routes for 1-(3-Chloro-phenyl)-2-morpholin-4-yl-ethanone?

- Methodological Answer : A widely used approach involves Friedel-Crafts acylation to introduce the ethanone group. For example, in analogous compounds like 4'-morpholinoacetophenone, the morpholine group is coupled to an aromatic ring via nucleophilic substitution or condensation reactions. A typical procedure includes:

- Reacting 3-chlorophenyl precursors with morpholine derivatives under reflux in ethanol or dichloromethane.

- Using anhydrous potassium carbonate (K₂CO₃) as a base to deprotonate intermediates (e.g., as in for similar syntheses).

- Purification via recrystallization from ethanol or chromatographic methods to isolate the product .

Q. Which spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 7.2–7.8 ppm for chlorophenyl) and morpholine protons (δ 3.5–3.7 ppm for N–CH₂ groups).

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1100 cm⁻¹ (C–O–C morpholine) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z ~225 for C₁₁H₁₂ClNO₂) and fragmentation patterns validate the molecular formula .

Q. What purification methods are effective for this compound?

- Methodological Answer :

- Recrystallization : Ethanol or ethyl acetate are common solvents (e.g., as in for analogous compounds).

- Column Chromatography : Silica gel with a gradient of ethyl acetate/hexane removes by-products .

Q. What safety precautions are necessary during handling?

- Methodological Answer :

- Use fume hoods and personal protective equipment (PPE) due to potential skin/eye irritation (H313/H333 hazard codes, as in ).

- Collect waste in designated containers for professional disposal to avoid environmental contamination .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in structural determination?

- Methodological Answer :

- SHELX Suite : Programs like SHELXL refine crystal structures by optimizing bond lengths/angles and resolving disorder (e.g., ).

- ORTEP-3 : Visualizes thermal ellipsoids to assess atomic displacement parameters (ADPs) and confirm stereochemistry (e.g., ).

- Example: In , torsion angles (e.g., -160.1° for N1–C2–C10–C15) validated the spatial arrangement of substituents .

Q. How to address discrepancies in spectral data during characterization?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR/IR with computational predictions (e.g., DFT calculations).

- High-Resolution Mass Spectrometry (HRMS) : Resolve isotopic patterns (e.g., Cl⁻³⁵ vs. Cl⁻³⁷) to confirm molecular composition.

- Dynamic Light Scattering (DLS) : Detect aggregates or impurities causing anomalous peaks .

Q. What strategies optimize reaction yields in synthesis?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) for Friedel-Crafts efficiency ().

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance morpholine coupling ().

- Reaction Monitoring : Use TLC or in-situ IR to track intermediates and adjust reaction times .

Q. How to analyze and handle by-products or impurities?

- Methodological Answer :

- HPLC/MS : Identify impurities (e.g., lists 1-(3-chlorophenyl)piperazine as a common by-product).

- Fractional Crystallization : Separate isomers or unreacted starting materials.

- Regulatory Compliance : Follow ICH guidelines for impurity profiling in pharmaceuticals .

Critical Analysis of Contradictions

- Spectral Discrepancies : Variations in reported melting points or NMR shifts (e.g., vs. 22) may arise from polymorphic forms or solvent effects. Use DSC/TGA to assess thermal stability and polymorphism.

- Synthetic Yields : Higher yields in nucleophilic substitution () vs. Friedel-Crafts () suggest substrate-dependent efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.